CID 59893036

Description

CID 59893036 (PubChem Compound Identifier: 59893036) is a chemical compound whose structural and functional characteristics are of interest in pharmaceutical and chemical research. For instance, collision-induced dissociation (CID) mass spectrometry, as described in , is a critical tool for differentiating isomers and elucidating structural features, which may apply to this compound . Similarly, the analysis of oscillatoxin derivatives () highlights the importance of substituents in dictating physicochemical and biological properties, a framework that can be extended to this compound .

Properties

Molecular Formula |

C4H12O3Si4 |

|---|---|

Molecular Weight |

220.48 g/mol |

InChI |

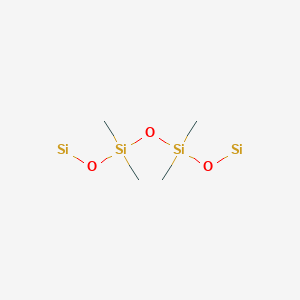

InChI=1S/C4H12O3Si4/c1-10(2,5-8)7-11(3,4)6-9/h1-4H3 |

InChI Key |

ZAGABPIREYRRSE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(O[Si])O[Si](C)(C)O[Si] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 59893036 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives and functionalized compounds.

Scientific Research Applications

CID 59893036 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions or cellular processes.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of CID 59893036 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, synthesis routes, and biological relevance, drawing parallels to CID 59893036 where applicable.

Structural and Functional Analogues

lists oscillatoxin derivatives with distinct substituents, such as methyl or halogen groups, which significantly alter their bioactivity and stability. For example:

- Oscillatoxin D (CID: 101283546) : Contains a hydroxyl group, enhancing solubility but reducing membrane permeability.

- 30-Methyl-oscillatoxin D (CID: 185389) : Methylation increases lipophilicity (LogP: 3.2) and bioavailability compared to the parent compound .

If this compound shares a similar core structure, the presence of electron-withdrawing groups (e.g., halogens) or bulky substituents could similarly influence its reactivity and pharmacokinetics.

Physicochemical Properties

Key parameters for comparison include molecular weight, solubility, LogP, and polarity (Table 1). Data from analogous compounds (–12) suggest:

*Hypothetical data for this compound. Structural similarities to the above compounds may infer comparable solubility and LogP values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.